Boc-2-chloro-L-phenylalanine

Catalog No.
S672848
CAS No.
114873-02-8
M.F
C14H18ClNO4
M. Wt
299.75 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-chloro-L-phenylalanine

CAS Number

114873-02-8

Product Name

Boc-2-chloro-L-phenylalanine

IUPAC Name

(2S)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

TUUQJNHCVFJMPU-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Cl)C(=O)O

Peptide Synthesis:

  • As a building block for bioactive peptides: Boc-Cl-Phe is a valuable component for constructing various peptides due to the presence of the chlorine atom in its structure. This chlorine can participate in specific interactions within the peptide, potentially influencing its biological activity. Studies have shown its application in the synthesis of peptide hormones, enzyme inhibitors, and antimicrobial peptides [, ].
  • Introduction of diverse functionalities: The chlorine group in Boc-Cl-Phe can be readily transformed into other functional groups through various chemical reactions. This allows researchers to introduce diverse functionalities into the peptide chain, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents [].

Synthesis of Complex Molecules:

Boc-Cl-Phe serves as a valuable starting material for the synthesis of more complex molecules with potential applications in various scientific fields.

  • Drug discovery: The chlorine group can be used as a handle for further chemical modifications, leading to the creation of diverse drug candidates with specific properties. This allows researchers to explore new avenues in drug discovery and development [].
  • Material science: Boc-Cl-Phe can be incorporated into the design of novel materials with unique properties. For instance, it has been used in the synthesis of polymers and other functional materials with potential applications in electronics, catalysis, and drug delivery [].

Chemical Biology Studies:

Boc-Cl-Phe can be a valuable tool in chemical biology research due to its ability to probe specific protein-protein interactions.

  • Protein labeling: The chlorine group can be used to attach a reporter molecule to the protein, allowing researchers to study its localization, interactions, and function within living cells [].
  • Development of activity-based probes: By strategically modifying the chlorine group, researchers can create activity-based probes that specifically target and identify enzymes with desired activities, aiding in the understanding of biological processes and drug discovery efforts [].
  • Origin: Boc-2-chloro-L-phenylalanine is a synthetic compound not found naturally. It is derived from L-phenylalanine by introducing a chlorine atom at the second carbon position (hence 2-chloro) and protecting the amino group (NH2) with a Boc (tert-butyloxycarbonyl) protecting group [].
  • Significance: This compound serves as a valuable building block for the synthesis of peptides containing the 2-chlorophenylalanine moiety. These modified peptides can be used to study protein structure-function relationships, develop new drugs, and investigate various biological processes.

Molecular Structure Analysis

Boc-2-chloro-L-phenylalanine possesses a complex structure with several key features:

  • Central Carbon Chain: The core structure is a four-carbon chain, similar to the backbone of all amino acids.
  • Amino Group (Protected): The amino group (NH2), essential for peptide bond formation, is protected by a Boc group (C(CH3)3OCO-). This protection prevents unwanted reactions during peptide synthesis [].
  • Carboxylic Acid Group: The molecule also contains a carboxylic acid group (COOH) at one end, crucial for peptide bond formation.
  • Aromatic Ring: A phenyl group (C6H5) is attached to the second carbon, replacing a hydrogen atom and introducing a chlorine atom at this position (hence 2-chloro). This modification can influence the properties and interactions of the resulting peptide.

Chemical Reactions Analysis

Boc-2-chloro-L-phenylalanine is involved in several key reactions during peptide synthesis:

  • Deprotection: The Boc protecting group is removed using specific reagents like trifluoroacetic acid (TFA) to reveal the free amino group needed for peptide bond formation.
  • Peptide Bond Formation: The deprotected Boc-2-chloro-L-phenylalanine can then react with another amino acid (or a growing peptide chain) to form a peptide bond. This reaction typically involves coupling agents that activate the carboxylic acid group.
  • Potential Side Reactions: Depending on the reaction conditions, Boc-2-chloro-L-phenylalanine might undergo undesired side reactions, such as racemization (conversion of L-form to D-form) or decomposition, requiring careful optimization of the synthesis process.

Physical And Chemical Properties Analysis

  • Solid form: Likely a crystalline solid at room temperature based on the presence of the Boc group and aromatic ring [].
  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide commonly used in peptide synthesis [].
  • Melting point and boiling point: Data unavailable but likely high due to the presence of the aromatic ring and the Boc group [].
  • Potential irritant: It might irritate skin, eyes, and respiratory system upon contact. Standard laboratory practices for handling potentially hazardous chemicals should be followed.
  • Potential environmental impact: Organic compounds like Boc-2-chloro-L-phenylalanine should be disposed of according to appropriate regulations to minimize environmental impact.

XLogP3

3.1

Sequence

X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Boc-2-chloro-L-phenylalanine

Dates

Modify: 2023-08-15

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